
3-Phenylhydrazonopentane-2,4-dione
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Overview
Description
3-Phenylhydrazonopentane-2,4-dione is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102938. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Phenylhydrazonopentane-2,4-dione, with the chemical formula C12H12N2O2, is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies, providing a comprehensive overview of its biological significance.
The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that this compound can act as an inhibitor for certain enzymes, which may be critical in modulating metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in key metabolic processes, potentially altering the pathways related to inflammation and cellular metabolism .
- Receptor Interaction: It interacts with specific receptors that play roles in cellular signaling, which can influence gene expression and cellular responses.
This compound exhibits several notable biochemical properties that contribute to its biological activity:
Property | Description |
---|---|
Molecular Weight | 220.24 g/mol |
Solubility | Soluble in organic solvents like ethanol and acetone |
Stability | Stable under standard laboratory conditions |
These properties are crucial for understanding how the compound behaves in biological systems.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
- Antioxidant Activity: The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects: Studies suggest that it may reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as IL-6 .
- Antimicrobial Properties: Preliminary tests indicate that this compound may possess antimicrobial activity against certain pathogens.
Case Studies
Several studies have investigated the effects of this compound in different biological contexts:
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Biological Chemistry explored the anti-inflammatory effects of this compound. Researchers found that treatment with this compound significantly reduced levels of inflammatory markers in vitro. This suggests a potential therapeutic application for conditions characterized by chronic inflammation .
Case Study 2: Antioxidant Activity
In another study focused on oxidative stress, this compound demonstrated a capacity to scavenge free radicals effectively. This was attributed to its structural features that allow it to donate electrons and neutralize reactive oxygen species (ROS) .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-Phenylhydrazonopentane-2,4-dione, and how do reaction conditions influence yield?
- Answer: The compound is synthesized via condensation of phenylhydrazine with diketones (e.g., 2,4-pentanedione derivatives). A reflux method using 95% ethanol as a solvent and a 1:1 molar ratio of reactants is standard . Yield optimization requires controlled pH (6–7) and temperature (70–80°C). Impurities like unreacted phenylhydrazine can be removed via recrystallization in ethanol-water mixtures. Monitor reaction progress using TLC (Rf ~0.5 in hexane:ethyl acetate, 3:1).
Q. How should researchers characterize the tautomeric behavior of this compound?
- Answer: Tautomerism is analyzed via NMR (¹H and ¹³C) and IR spectroscopy. The keto-enol equilibrium is pH-dependent: in acidic conditions, the enol form dominates (δ ~15 ppm in ¹H NMR for -OH), while neutral/basic conditions stabilize the keto form (C=O stretches at ~1700 cm⁻¹ in IR) . X-ray crystallography can resolve structural ambiguities by confirming bond lengths and angles .
Q. What are the critical stability considerations for storing this compound?
- Answer: Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation and hydrolysis. Degradation products (e.g., phenylhydrazine) are hazardous; periodic purity checks via HPLC (C18 column, acetonitrile:water mobile phase) are advised . Avoid prolonged exposure to light, as UV radiation accelerates decomposition .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) for this compound be resolved?
- Answer: Discrepancies arise from solvent effects, tautomerism, or dynamic NMR behavior. Perform variable-temperature NMR to identify slow-exchange tautomers. Cross-validate with DFT calculations (B3LYP/6-311++G** level) to model solvent interactions and compare experimental vs. theoretical chemical shifts . If contradictions persist, consider X-ray crystallography as a definitive structural tool .
Q. What experimental designs are optimal for studying the compound’s reactivity in cross-coupling reactions?
- Answer: Use factorial design to evaluate variables: catalyst type (e.g., Pd/C vs. Ni), solvent polarity (DMF vs. THF), and temperature (25–100°C). Response surface methodology (RSM) identifies optimal conditions for C–N or C–C bond formation. Monitor side reactions (e.g., hydrazone cleavage) via LC-MS . Pre-functionalize the diketone moiety to enhance electrophilicity in metal-mediated reactions .
Q. How can researchers address inconsistencies in reported biological activity data for this compound?
- Answer: Variability may stem from assay conditions (e.g., cell line specificity, concentration ranges). Replicate studies using standardized protocols (e.g., MTT assay for cytotoxicity, 48-hour incubation). Apply meta-analysis to reconcile conflicting data, adjusting for covariates like purity (>98% by HPLC) and solvent (DMSO vs. ethanol) . Validate mechanisms via knockout models (e.g., siRNA silencing of target enzymes) .
Q. Methodological Frameworks
Q. What theoretical frameworks guide the study of this compound’s electronic properties?
- Answer: Density Functional Theory (DFT) models the electronic structure (HOMO-LUMO gaps, Mulliken charges) to predict reactivity. Pair with spectroscopic data (UV-Vis for λmax) to validate computational results. Use conceptual DFT descriptors (e.g., electrophilicity index) to correlate with experimental nucleophilic attack rates .
Q. How should researchers design a comparative study on substituent effects in phenylhydrazone derivatives?
- Answer: Systematically vary substituents (e.g., electron-withdrawing -NO2 vs. electron-donating -OCH3) on the phenyl ring. Use multivariate regression to quantify steric/electronic contributions to properties like solubility (logP) or thermal stability (DSC analysis). Include control compounds (unsubstituted phenylhydrazone) for baseline comparison .
Q. Data Interpretation and Validation
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?
- Answer: Apply nonlinear regression (e.g., Hill equation) to calculate EC50 values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Validate via bootstrap resampling to assess confidence intervals. Address outliers using Grubbs’ test .
Q. How can researchers validate the compound’s role in catalytic cycles using kinetic studies?
Properties
CAS No. |
6134-57-2 |
---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(E)-4-hydroxy-3-phenyldiazenylpent-3-en-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-8(14)11(9(2)15)13-12-10-6-4-3-5-7-10/h3-7,14H,1-2H3/b11-8+,13-12? |
InChI Key |
AWQPZXNYDGBBOU-KHAMKPBVSA-N |
SMILES |
CC(=C(C(=O)C)N=NC1=CC=CC=C1)O |
Isomeric SMILES |
C/C(=C(/C(=O)C)\N=NC1=CC=CC=C1)/O |
Canonical SMILES |
CC(=C(C(=O)C)N=NC1=CC=CC=C1)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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